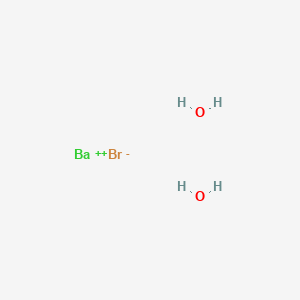

Barium(2+);bromide;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium(2+);bromide;dihydrate, also known as barium bromide dihydrate, is a chemical compound with the formula BaBr₂·2H₂O. It is an ionic compound that appears as a white solid and is highly soluble in water. Barium bromide dihydrate is hygroscopic, meaning it can absorb moisture from the air. This compound is used in various industrial and scientific applications due to its unique properties .

Preparation Methods

Barium bromide dihydrate can be synthesized through several methods:

Reaction with Hydrobromic Acid: Barium carbonate (BaCO₃) or barium sulfide (BaS) is treated with hydrobromic acid (HBr) to produce barium bromide dihydrate. The reactions are as follows

Industrial Production: Industrially, barium bromide dihydrate is produced by reacting barium hydroxide with hydrobromic acid.

Chemical Reactions Analysis

Barium bromide dihydrate undergoes various chemical reactions:

Precipitation Reactions: In aqueous solutions, barium bromide reacts with sulfate salts to form a precipitate of barium sulfate (BaSO₄)

Substitution Reactions: Barium bromide can participate in substitution reactions where the bromide ions are replaced by other anions, such as chloride or iodide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of barium bromide dihydrate involves its dissociation in water to form barium ions (Ba²⁺) and bromide ions (Br⁻). These ions can participate in various chemical reactions, such as precipitation and substitution. The barium ions can interact with sulfate ions to form insoluble barium sulfate, which is a key reaction in analytical chemistry .

Comparison with Similar Compounds

Barium bromide dihydrate can be compared with other barium halides, such as barium chloride (BaCl₂) and barium iodide (BaI₂):

Barium Chloride (BaCl₂): Similar to barium bromide, barium chloride is highly soluble in water and forms a white solid. .

Barium Iodide (BaI₂): Barium iodide is also soluble in water and forms a white solid.

Uniqueness: Barium bromide dihydrate is unique due to its specific applications in the purification of radium and the production of photographic chemicals. .

Properties

Molecular Formula |

BaBrH4O2+ |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

barium(2+);bromide;dihydrate |

InChI |

InChI=1S/Ba.BrH.2H2O/h;1H;2*1H2/q+2;;;/p-1 |

InChI Key |

JLTHYMDTXLVPFC-UHFFFAOYSA-M |

Canonical SMILES |

O.O.[Br-].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)

![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)

![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)

![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)